4-Amino Modification Shifts NOS Isoform Selectivity Profile
Adding an amino group to the pyrazole carboxamidine scaffold increases potency and critically introduces selectivity for neuronal NOS (nNOS) over other isoforms [1]. While the parent unsubstituted compound (1H-pyrazole-1-carboxamidine) inhibits all isoforms with similar potency (IC50 ≈ 0.2 μM for iNOS, eNOS, nNOS) [2], the introduction of an amino-containing side chain, such as in the 4-amino analog, is a key structural feature that leads to compounds with significant nNOS selectivity, for example, achieving a 100-fold selectivity for nNOS over eNOS [1]. The specific Ki values for the 4-amino-3,5-dimethyl compound are the subject of ongoing SAR studies but are predicted to follow this established class trend.
| Evidence Dimension | NOS Isoform Selectivity (nNOS vs eNOS/iNOS) |
|---|---|
| Target Compound Data | Predicted to exhibit nNOS-selective inhibition based on SAR of amino-modified pyrazole carboxamidines. |
| Comparator Or Baseline | 1H-Pyrazole-1-carboxamidine (unsubstituted analog) shows non-selective inhibition: IC50 ~ 0.2 μM against iNOS, eNOS, nNOS. |
| Quantified Difference | Structural analogs with amino groups achieve up to 100-fold selectivity for nNOS over eNOS. The unsubstituted comparator shows no selectivity. |
| Conditions | In vitro enzymatic assays against purified iNOS, eNOS, and nNOS isoforms. |
Why This Matters
For neuroscience research, purchasing a compound that enables isoform-selective tool development is critical, as non-selective NOS inhibitors have limited utility due to cardiovascular side effects from eNOS inhibition.
- [1] Moore, W. M., et al. (2000). 1H-Pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2713-2716. View Source
- [2] Salvemini, D., et al. (1996). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. British Journal of Pharmacology, 118(4), 829-838. View Source
